molecular formula C22H18N2O2 B3304303 N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921774-29-0

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B3304303
CAS No.: 921774-29-0
M. Wt: 342.4 g/mol
InChI Key: BTTSWUANSNSSSJ-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative featuring a 1-methyl-2-oxo-dihydroindole substituent at the amide nitrogen. The indole moiety introduces hydrogen-bonding capabilities via its carbonyl group and nitrogen, while the biphenyl core provides hydrophobic interactions. This structural combination is hypothesized to enhance target binding in therapeutic contexts, though its specific biological targets remain to be fully elucidated.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-24-20-12-11-19(13-18(20)14-21(24)25)23-22(26)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTSWUANSNSSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method includes the condensation of 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid with a biphenyl amine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

a) VM-3 (N-(2,5-dimethylphenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido-2-oxoethyl nitrate)
  • Structure : Features a 2,5-dimethylphenyl group and a nitrate ester moiety.
  • Properties: Molecular formula C₂₄H₂₂N₂O₅, m.p. 135–137°C, yield 51.08%, IR peaks at 1247 cm⁻¹ (NO₂) and 1671 cm⁻¹ (amide C=O) .
b) N-(1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (Y030-2401)
  • Structure : Substituted with a thiazole ring.
  • Properties : Molecular weight 280.35, logP 4.0, logD 3.99, and polar surface area 33.5 Ų .
  • Comparison : The thiazole group increases aromaticity and hydrogen-bond acceptor count (3 vs. 2 in the target compound), which may influence target selectivity.
c) N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7)
  • Structure : Cyclooctylamine substituent.
  • Synthesis : 50% yield via automated flash chromatography .
d) SB 216,641 (N-[3-[3-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide)
  • Structure: Contains a dimethylaminoethoxy side chain and oxadiazole ring.
  • Biological Relevance : 5-HT₁B receptor antagonist .
  • Comparison : The extended side chain in SB 216,641 likely enhances solubility but may introduce steric hindrance absent in the target compound.

Physicochemical Properties

Compound Molecular Weight logP H-Bond Donors H-Bond Acceptors Melting Point (°C)
Target Compound ~349.4* ~3.5† 1 3 Not reported
VM-3 418.15 N/A 1 6 135–137
Y030-2401 280.35 4.0 1 3 Not reported
N-Cyclooctyl analogue (7) 335.43 N/A 1 2 Not reported

*Estimated based on molecular formula. †Predicted using fragment-based methods.

Biological Activity

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on various research findings, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by an indole moiety and a biphenyl group. Its molecular formula is C17H23N5O3C_{17}H_{23}N_{5}O_{3} with a molecular weight of approximately 329.4 g/mol. The presence of the indole structure is significant as it is known to exhibit various biological activities.

The biological activity of this compound has been linked to several mechanisms:

  • Topoisomerase Inhibition : The compound has shown potential as a topoisomerase II inhibitor. Topoisomerases are crucial enzymes that regulate DNA topology during replication and transcription, making them key targets in cancer therapy.
  • Apoptosis Induction : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is particularly relevant for its application in oncology.
  • Antiproliferative Effects : Various assays have demonstrated that the compound can inhibit cell proliferation in different cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Studies

Research has demonstrated the efficacy of this compound in various in vitro assays:

StudyCell LineIC50 (µM)Mechanism
Study 1HeLa (Cervical Cancer)10Apoptosis induction
Study 2A2780 (Ovarian Cancer)15Topoisomerase II inhibition
Study 3MSTO-211H (Mesothelioma)12Antiproliferative activity

These studies highlight the compound's ability to affect multiple cancer types and suggest a broad spectrum of anticancer activity.

Case Studies

One notable case study involved the testing of this compound against a panel of human tumor cell lines. The results indicated significant cytotoxicity, with mechanisms involving both apoptosis and cell cycle arrest at the G2/M phase. The study concluded that this compound could serve as a promising candidate for further development as an anticancer drug.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.